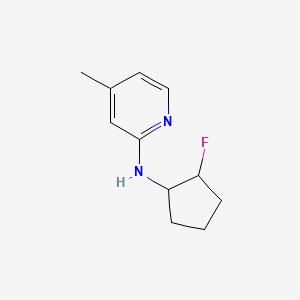

N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methylpyridin-2-amine with a suitable 2-fluorocyclopentyl derivative. Fluorinated compounds are often synthesized using specialized techniques due to the unique properties of fluorine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted with a methyl group and an amine group, and a cyclopentyl ring substituted with a fluorine atom .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions, the fluorocyclopentyl group could undergo nucleophilic substitution reactions, and the pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, and the amine group could influence its solubility and reactivity .科学的研究の応用

Organic Semiconductor Development

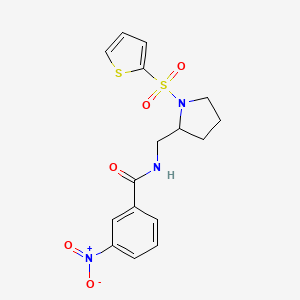

Thiophene derivatives, which share structural similarities with N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine , are extensively used in the development of organic semiconductors. These compounds are crucial for advancing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), providing a pathway for more efficient and flexible electronic devices .

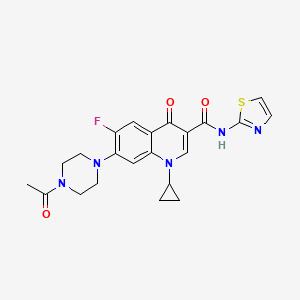

Medicinal Chemistry

In medicinal chemistry, thiophene analogs are valued for their diverse biological activities. By incorporating the N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine structure, researchers can develop compounds with potential anticancer, anti-inflammatory, and antimicrobial properties, contributing to the discovery of new therapeutic agents .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures, akin to the fluorine in N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine , is a common modification in agricultural chemistry. This alteration can result in agricultural products with improved physical, biological, and environmental properties, leading to more effective and safer agrochemicals .

Radiopharmaceutical Synthesis

Fluorinated pyridines, like N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine , are synthesized for use in radiopharmaceuticals. Specifically, the incorporation of the radioactive isotope Fluorine-18 makes these compounds suitable as imaging agents for various biological applications, including cancer diagnosis .

Corrosion Inhibition

Thiophene derivatives are also employed as corrosion inhibitors in industrial chemistry. The structural framework of N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine could be utilized to develop new corrosion inhibitors that protect metals and alloys from degradation .

Neuropharmacology

Compounds like N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine can be used to synthesize inhibitors of phosphodiesterase 5 (PDE5), which are orally active and brain-penetrant. These inhibitors have significant implications in treating neurological disorders and erectile dysfunction .

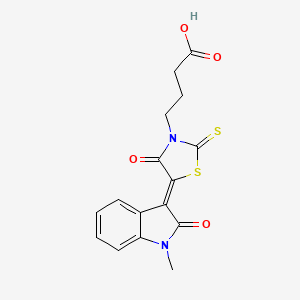

Material Science

The unique properties of thiophene-based molecules, which are structurally related to N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine , make them valuable in material science. They are used in the fabrication of advanced materials with specific electronic and photonic properties .

Environmental Science

Fluorinated compounds, due to their stability and unique interactions with other chemicals, are studied for their potential environmental impact. Research into compounds like N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine can provide insights into the environmental fate of fluorinated pollutants and help in the development of remediation strategies .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSKBUFWCFQTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2CCCC2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide](/img/structure/B2856412.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)

![(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2856419.png)

![1,3-Benzothiazol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2856420.png)

![N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2856425.png)

![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)

![6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2856428.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2856429.png)